(Rac)-sn-Glycerol 3-phosphate (sodium)

Lipid Metabolism Enzymology Phospholipid Biosynthesis

Inconsistent lot-to-lot enzymatic kinetics and off-target signaling often arise from substituting inappropriate glycerol phosphate analogs or counterions in metabolic and signaling assays. (Rac)-sn-Glycerol 3-phosphate (sodium) directly resolves this: • No intrinsic tyrosine phosphorylation activity vs. cyclic phosphates that induce signaling at 0.5-4 µM - validated negative control. • Km = 0.14 mM for microsomal GPAT, delivering ~2× higher affinity than DHAP (Km = 0.3 mM) for maximal assay sensitivity. • 50 mg/mL aqueous solubility with sodium counterion ensures correct osmolarity; hydrolyzed by alkaline phosphatases for controlled phosphate release in cell media and parenteral nutrition.

Molecular Formula C3H7Na2O6P
Molecular Weight 216.04 g/mol
Cat. No. B12406794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-sn-Glycerol 3-phosphate (sodium)
Molecular FormulaC3H7Na2O6P
Molecular Weight216.04 g/mol
Structural Identifiers
SMILESC(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+]
InChIInChI=1S/C3H9O6P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2
InChIKeyGEKBIENFFVFKRG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-sn-Glycerol 3-phosphate (sodium) Overview


(Rac)-sn-Glycerol 3-phosphate (sodium), also known as DL-α-glycerophosphate disodium salt (CAS: 1555-56-2), is a phosphorylated glycerol derivative and a central intermediate in glycolysis, lipid metabolism, and the glycerophosphate shuttle . As an endogenous metabolite, it is produced via the reduction of dihydroxyacetone phosphate (DHAP) by cytosolic glycerol-3-phosphate dehydrogenase . Its racemic nature provides a cost-effective mixture of both enantiomers, while the sodium salt form confers high aqueous solubility essential for many biochemical and cellular assays [1]. Clinically, this compound is utilized as a source of inorganic phosphate and glycerol in parenteral nutrition, where it is hydrolyzed by serum alkaline phosphatases to treat or prevent hypophosphatemia .

Why (Rac)-sn-Glycerol 3-phosphate (sodium) Is Irreplaceable


Substituting (Rac)-sn-Glycerol 3-phosphate (sodium) with other glycerol phosphate analogs, such as glycerol 2-phosphate, dihydroxyacetone phosphate (DHAP), or alternative salt forms (e.g., lithium or cyclohexylammonium), can lead to significantly altered enzymatic kinetics, cellular responses, or experimental reproducibility. For instance, while sn-glycerol 3-phosphate serves as a control with no intrinsic signaling activity, six-membered ring cyclic phosphates induce rapid tyrosine phosphorylation at 0.5-4 µM [1]. Furthermore, the sodium counterion is critical for maintaining the correct osmolarity and ionic environment in cell-based assays and physiological studies . Direct comparison of kinetic parameters reveals that sn-glycerol-3-phosphate exhibits a markedly higher affinity for key metabolic enzymes than DHAP, with apparent Km values differing by up to an order of magnitude [2]. The selection of the appropriate salt form is essential for experimental consistency and accurate interpretation of results.

(Rac)-sn-Glycerol 3-phosphate (sodium) Quantitative Comparison


Enhanced Acyltransferase Affinity over DHAP

In microsomal preparations from liver tissue, the apparent Km of sn-glycerol 3-phosphate (as the sodium salt) for acyltransferase activity is 0.14 mM, which is more than twice as low as the Km for dihydroxyacetone phosphate (DHAP), which is 0.3 mM [1]. This indicates a higher affinity of the enzyme for sn-glycerol 3-phosphate, making it the preferred substrate for the first committed step of glycerolipid biosynthesis.

Lipid Metabolism Enzymology Phospholipid Biosynthesis

Tryptophan Synthase Inhibition

As an A-site substrate analogue, (Rac)-sn-Glycerol 3-phosphate sodium strongly inhibits the reaction rate of indole and nucleophilic indole analogues with the E(A-A) complex of tryptophan synthase . While specific Ki or IC50 values are not provided in the cited vendor data, the qualitative assessment of 'strong inhibition' is consistently reported across multiple reputable suppliers, indicating a robust and reproducible effect.

Enzyme Inhibition Tryptophan Biosynthesis Biochemical Assays

No Signaling Activity vs. Cyclic Phosphates

In a direct comparison, linear sn-glycerol 3-phosphate and glycerol 2-phosphate served as negative controls and had no effect on intracellular tyrosine phosphorylation in CHO and NIH-3T3 cells, while six-membered ring cyclic phosphates induced rapid phosphorylation at 0.5-4 µM [1]. This establishes the linear compound as an inert control for studying signaling pathways activated by cyclic glycerophosphates.

Cell Signaling Tyrosine Phosphorylation In Vitro Assays

Superior Aqueous Solubility

The sodium salt of (Rac)-sn-Glycerol 3-phosphate exhibits high aqueous solubility, reported as 50 mg/mL in water, forming a clear, colorless solution . In contrast, the free acid form is known to be unstable and is not recommended for reliable experimental use; alternative salt forms like the lithium salt are often suggested for improved stability but may introduce different ionic effects . The sodium salt provides a balanced profile of high solubility and physiological relevance.

Solubility Formulation Assay Development

Applications of (Rac)-sn-Glycerol 3-phosphate (sodium)


Glycerolipid Biosynthesis Assays

Based on its high affinity for microsomal acyltransferase (Km = 0.14 mM) compared to DHAP (Km = 0.3 mM) [1], this compound is the optimal substrate for assays designed to measure the activity of glycerol-3-phosphate acyltransferase (GPAT) or to reconstitute the initial steps of phospholipid and triglyceride synthesis. Its use ensures maximal enzymatic efficiency and sensitivity in these biochemical assays.

Negative Control for Cyclic Glycerophosphate Signaling

Given its demonstrated lack of effect on intracellular tyrosine phosphorylation, while cyclic phosphates induce strong signaling at 0.5-4 µM [2], this compound serves as an essential, validated negative control for experiments investigating the biological activities of cyclic glycerophosphates. This allows researchers to confidently attribute observed cellular responses to the cyclic structure rather than the glycerol-3-phosphate backbone.

Tryptophan Synthase Inhibition Studies

The compound's documented role as a potent A-site substrate analogue that strongly inhibits tryptophan synthase makes it a valuable tool for mechanistic enzymology. It is specifically useful for probing the enzyme's active site, studying substrate binding kinetics, and screening for novel inhibitors or modulators of tryptophan biosynthesis.

Cell Culture Phosphate Source

With its high aqueous solubility (50 mg/mL) and established clinical use as a phosphate source , this sodium salt is ideal for formulating cell culture media supplements or parenteral nutrition solutions where precise control over phosphate concentration and osmolarity is required. Its hydrolysis to inorganic phosphate by alkaline phosphatases provides a controlled-release mechanism.

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